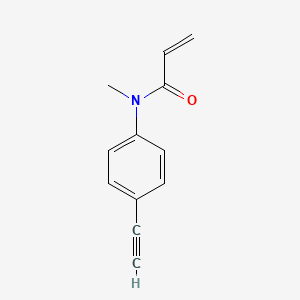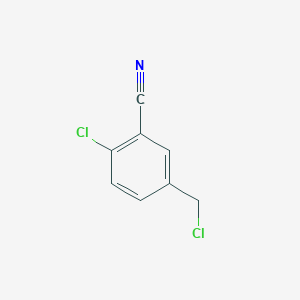
2-Chloro-5-(chloromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a chloromethyl group at the fifth position. This compound is of interest due to its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-(chloromethyl)benzonitrile can be synthesized through several methods. One common method involves the chlorination of 2-chlorobenzonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide (V2O5) supported on alumina (Al2O3), in a fixed bed reactor at atmospheric pressure . The reaction conditions are optimized to achieve high selectivity and yield.
化学反応の分析
Types of Reactions
2-Chloro-5-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
科学的研究の応用
2-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(chloromethyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the chloromethyl group.
4-Chlorobenzonitrile: Chlorine atom is at the fourth position instead of the second.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms at the second and fourth positions.
Uniqueness
2-Chloro-5-(chloromethyl)benzonitrile is unique due to the presence of both a chloromethyl group and a nitrile group on the benzene ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H5Cl2N |
|---|---|
分子量 |
186.03 g/mol |
IUPAC名 |
2-chloro-5-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 |
InChIキー |
NKYFXILKJPLWPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


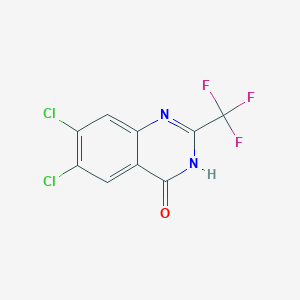
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)
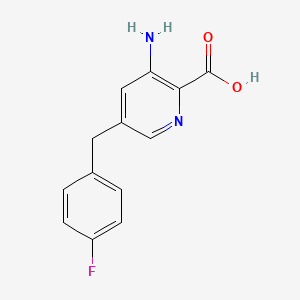
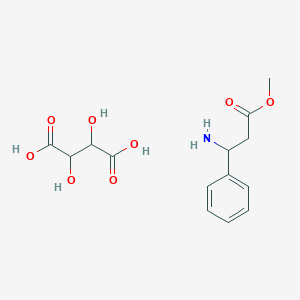
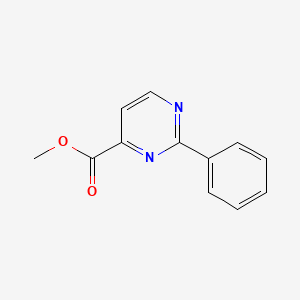
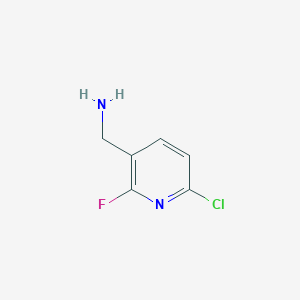
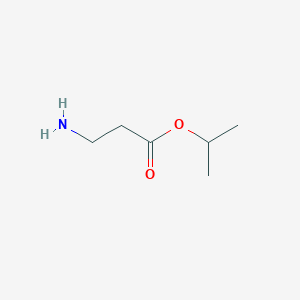
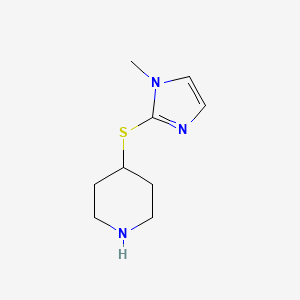
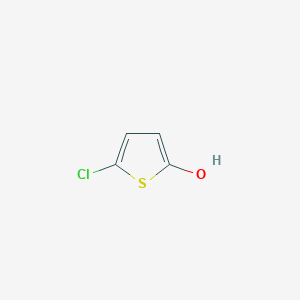
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
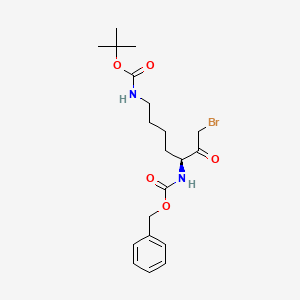
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
